Cas no 2097955-91-2 ((1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol)
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
- [1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
- (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
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- Inchi: 1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2
- InChI Key: ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
- SMILES: FC(C1CN(CCCN)CC1CO)(F)F
Computed Properties
- Exact Mass: 226.12929766 g/mol
- Monoisotopic Mass: 226.12929766 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 49.5
- Molecular Weight: 226.24
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A124321-100mg |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A124321-500mg |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A124321-1g |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-6476-0.25g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-6476-0.5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-6476-1g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-6476-2.5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-6476-5g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-6476-10g |
(1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
2097955-91-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Comprehensive Overview of (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS No. 2097955-91-2)
The compound (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, identified by its CAS number 2097955-91-2, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. This structurally unique compound features a pyrrolidine core substituted with a trifluoromethyl group and an aminopropyl side chain, further functionalized with a hydroxymethyl group. Its molecular architecture makes it a valuable intermediate for designing novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for fluorinated pyrrolidine derivatives has surged due to their enhanced metabolic stability and membrane permeability—key attributes for drug candidates. The presence of the trifluoromethyl group in this compound aligns with current trends in medicinal chemistry, where fluorine incorporation is strategically employed to optimize pharmacokinetic properties. Researchers are particularly interested in its potential applications for neurodegenerative disease targets, such as Parkinson's and Alzheimer's, given the amine and alcohol functionalities that may interact with neural receptors.
From a synthetic chemistry perspective, 2097955-91-2 offers versatility as a building block. Its primary amine group allows for straightforward derivatization via amide coupling or reductive amination, while the hydroxyl group enables etherification or esterification. These features have sparked interest in combinatorial chemistry libraries and high-throughput screening platforms. Notably, the compound's chiral centers present opportunities for developing enantioselective catalysts, a hot topic in green chemistry and asymmetric synthesis.
Environmental and regulatory considerations are increasingly shaping compound selection in R&D. The pyrrolidine methanol derivative exhibits favorable Lipinski's rule parameters (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), making it attractive for drug discovery pipelines. Computational studies suggest moderate logP values, indicating balanced hydrophilicity/lipophilicity—a critical factor for oral bioavailability optimization, a frequent search query among medicinal chemists.
Industrial applications extend beyond pharmaceuticals. The compound's structural motifs are being explored in crop protection agents, where the CF3 group enhances pesticidal activity. Patent analyses reveal growing IP activity around similar N-heterocyclic compounds, particularly for G-protein-coupled receptor (GPCR) modulators—a trending focus area in precision medicine. Analytical methodologies for this compound often employ HPLC-MS and NMR spectroscopy, techniques commonly searched by quality control specialists.
Future research directions may explore its utility in proteolysis-targeting chimeras (PROTACs), an emerging drug modality in oncology. The amine moiety could serve as a linker attachment point for E3 ligase binders. Such applications align with the current emphasis on targeted protein degradation therapies, a frequently discussed topic in cancer research forums and publications.
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